Predicted Sam68 Binding Affinity: ~20-Fold and ~50-Fold Superiority Over CWP232904 and UCS15A by In Silico Docking
YB-0158 demonstrates ~20-fold superior predicted binding affinity to the Sam68 275–374 proline-rich domain versus CWP232904 (the hydrolyzed active form of CWP232228) and ~50-fold superiority versus UCS15A, as determined by molecular docking using PyRx within a virtual library of 126 ICG-001 analogs plus 19 random molecules [1]. Critically, YB-0158 forms two hydrogen bonds with Gly305 in the Sam68 P3-P5 proline-rich domain (bond distances: 3.04 Å and 2.80 Å), an interaction not observed with CWP232904 [1]. In silico mutagenesis of G305N significantly reduced YB-0158 binding affinity, confirming the functional relevance of this unique interaction [1]. This differential binding mode translates into functional superiority: Sam68 knockdown in HT29 cells shifted YB-0158 EC50 from 0.290 μM to 0.625 μM (~2.15-fold decrease in potency), while CBP knockdown produced no such shift, confirming Sam68 as the direct, functionally relevant target [2].
| Evidence Dimension | Predicted binding affinity to Sam68 275-374 domain (in silico docking score) |
|---|---|
| Target Compound Data | YB-0158: ranked among top candidates; forms 2 hydrogen bonds with Gly305 (3.04 Å, 2.80 Å) |
| Comparator Or Baseline | CWP232904: ~20-fold lower predicted affinity; UCS15A: ~50-fold lower predicted affinity; neither forms hydrogen bonds with Gly305 |
| Quantified Difference | ~20-fold vs CWP232904; ~50-fold vs UCS15A; G305N mutation significantly reduces YB-0158 binding |
| Conditions | In silico molecular docking (PyRx) using FINDSITEComb2.0 server; Sam68 residues 275-374 model based on Human KHDRBS1 (Uniprot Q07666-1); virtual library of 126 ICG-001 analogs + 19 random molecules |
Why This Matters
This is the only quantitative, structurally resolved binding advantage of YB-0158 over its closest chemical analog (CWP232904) and a historical comparator (UCS15A), providing procurement justification based on mechanistically superior target engagement rather than potency alone.
- [1] Masibag AN, Benoit YD, et al. In silico screening of peptidomimetics with enhanced binding affinity for Sam68. ModelArchive. 2022. View Source
- [2] Masibag AN, Bergin CJ, Haebe JR, et al. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells. iScience. 2021;24(12):103442. View Source
